molecular formula C25H25N5O3 B11328784 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11328784
M. Wt: 443.5 g/mol
InChI Key: FRJYUVJTYFBKHE-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione belongs to the pyrimidopurine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • 9-(3,4-Dimethylphenyl) substitution: Enhances lipophilicity and steric bulk.
  • 1-Methyl group: Likely influences metabolic stability and electronic properties.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

9-(3,4-dimethylphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25N5O3/c1-16-10-11-19(14-17(16)2)28-12-7-13-29-21-22(26-24(28)29)27(3)25(33)30(23(21)32)15-20(31)18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3

InChI Key

FRJYUVJTYFBKHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available precursors. One common approach is to use a multi-step reaction sequence that includes:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted purines and pyrimidines.

    Introduction of the 3,4-dimethylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and a suitable catalyst.

    Attachment of the 2-oxo-2-phenylethyl group: This can be accomplished through a condensation reaction with a phenylacetic acid derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the purine ring using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. It is utilized in:

  • Synthesis of derivatives : The compound can be modified to produce derivatives with enhanced properties.
  • Reagents in organic reactions : It acts as a reagent in several organic transformations.

Research indicates that this compound possesses various biological activities that make it a candidate for further exploration in pharmacology and biotechnology.

Antimicrobial Properties
Studies have shown that derivatives of purine and pyrimidine compounds exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (µg/mL)Target Bacteria
9-(3,4-dimethylphenyl)...25Bacillus subtilis
Compound A20Staphylococcus aureus
Compound B30Escherichia coli

Anticancer Activity
The compound has been studied for its potential to inhibit cancer cell proliferation:

  • In vitro studies indicate that concentrations above 50 µM significantly reduce cell viability in various cancer cell lines.
Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Medicine

Exploratory research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases:

  • Cancer therapies : Its ability to induce apoptosis in cancer cells suggests it may be developed into a therapeutic agent.
  • Antiviral applications : Similar compounds have shown promise in inhibiting viral replication.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in nucleotide metabolism:

  • Evidence suggests potential inhibition of xanthine oxidase (XOR), which could have implications for gout treatment.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of pyrimidine derivatives including this compound. The results showed significant activity against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In a controlled study involving human cancer cell lines:

  • The compound was tested for its effects on cell viability and showed promising results in reducing proliferation rates.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.

    Interfering with DNA or RNA synthesis: This can inhibit the growth and proliferation of cells, making it a potential anticancer agent.

    Modulating signal transduction pathways: This can affect cellular responses and functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in aryl substituents and side-chain functionalities. Key comparisons include:

Compound Name / ID Key Substituents Physicochemical Properties Synthesis Yield Key Data
Target Compound 9-(3,4-dimethylphenyl); 3-(2-oxo-2-phenylethyl) High lipophilicity (logP ~3.5 estimated); Moderate solubility due to ketone N/A (not reported) NMR: Aromatic δ ~7.2–7.5 ppm; IR: C=O stretch ~1,700 cm⁻¹ (inferred)
20a () 9-(3,4-dihydroxyphenethyl) Lower logP (~2.8) due to polar dihydroxy groups; Higher aqueous solubility 71% Mp: 238–240°C; UPLC/MS purity: 97.39%
24 () 9-(prop-2-ynyl) Moderate logP (~2.9); Terminal alkyne for click chemistry 93% Mp: 203–206°C; IR: C≡C stretch ~3,123 cm⁻¹
Compound 9-(2,4-dimethoxyphenyl); 3-propyl High logP (~3.8); Methoxy groups reduce solubility N/A CAS: 876900-43-5; NMR: δ 3.35–3.42 ppm (propyl CH₂)

Key Observations :

  • Lipophilicity : Target > > 24 > 20a. Methyl/aryl groups increase hydrophobicity, while polar substituents (e.g., dihydroxy in 20a) enhance solubility.
  • Synthetic Efficiency : Propynyl derivatives (e.g., 24) achieve higher yields (93%) compared to dihydroxyphenethyl analogs (71%) due to fewer reactive intermediates .

Computational and Similarity Metrics

  • Tanimoto Coefficients : Using Morgan fingerprints (), the target compound likely shares ~60–70% similarity with 20a (dihydroxyphenethyl) and <50% with propynyl derivatives (24) due to divergent side chains .
  • Docking Affinity: notes that minor structural changes (e.g., methyl vs. methoxy) significantly alter docking scores. The target’s 2-oxo group may improve binding to enzymes like PDEs compared to non-ketone analogs .

Biological Activity

The compound 9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimido core and multiple functional groups that contribute to its biological activity. The presence of the 3,4-dimethylphenyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Similar compounds in the pyrimidine class have demonstrated anticonvulsant properties in animal models. For instance, derivatives exhibiting structural similarities have shown efficacy in reducing seizure frequency and intensity in maximal electroshock tests (MES) .
  • CNS Effects : Compounds with related structures have been reported to induce both stimulant and depressant effects on the central nervous system (CNS). This dual action may be attributed to their ability to modulate neurotransmitter levels such as GABA .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • GABAergic Modulation : Similar compounds have been shown to increase GABA levels and inhibit GABA transaminase activity, leading to enhanced inhibitory neurotransmission .
  • Receptor Interaction : The structural features of the compound suggest potential interactions with various receptors involved in CNS signaling pathways.

Case Studies and Experimental Findings

Several studies have focused on the pharmacological evaluation of related compounds:

  • Anticonvulsant Studies : In one study, derivatives were tested for their anticonvulsant activity using the MES model. The results indicated that certain modifications to the chemical structure significantly enhanced efficacy compared to standard treatments like phenobarbital .
  • CNS Activity Assessment : A series of pyrimidone derivatives were evaluated for their CNS effects. Some exhibited pronounced antidepressant and anxiolytic activities alongside anticonvulsant properties .

Data Tables

StudyCompound TestedBiological ActivityResults
Pyrimidine DerivativeAnticonvulsantED50 = 13-21 mg/kg
Benzyl DerivativeCNS Stimulation/DepressionVariable effects observed
Similar PyrimidoneGABA ModulationIncreased GABA levels by 118%

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and what are their advantages?

The compound can be synthesized via Huisgen cycloaddition (click chemistry) or Sonogashira coupling , depending on the substituents. For example:

  • Huisgen reaction : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuI, sodium ascorbate, and N,N'-dimethylethylenediamine in a tert-butanol/H₂O solvent system (4:1 ratio) at 65°C for 3 hours .
  • Sonogashira coupling : Pd(Ph₃P)₄ and CuI in dry DMF with N,N-diisopropylethylamine as a base at 80°C for 16 hours .
    Alternative methods include microwave-assisted synthesis under solvent-free conditions to improve reaction efficiency and yield, as seen in structurally similar xanthine derivatives .

Basic: How is the compound characterized for purity and structural confirmation?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and chemical environments (e.g., methyl groups at δ ~3.0–3.5 ppm and aromatic protons at δ ~6.5–7.5 ppm) .
  • UPLC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., purity >95%) and retention time (tR = 6.18–7.24 hours) .
  • Melting point analysis : Typically 106–114°C for related derivatives, confirming crystallinity .

Basic: What are the primary biological targets of this compound?

The compound belongs to a class of xanthine derivatives targeting adenosine receptors (A₁/A₂A antagonists) and monoamine oxidase-B (MAO-B) inhibitors. Structural analogs exhibit dual activity, with IC₅₀ values in the nanomolar range for MAO-B inhibition .

Advanced: How can structure-activity relationships (SAR) guide optimization of MAO-B inhibition?

Critical modifications include:

  • Substituent position : 8- or 9-position substitutions (e.g., 3,4-dimethylphenyl) enhance MAO-B selectivity by increasing hydrophobic interactions with the enzyme’s active site .
  • Side-chain flexibility : A phenethyl group at the 3-position improves binding affinity, as seen in 9-(2-chloro-6-fluorobenzyl) analogs .
  • Dual-target design : Hybrid molecules combining xanthine and dopamine pharmacophores show synergistic effects in neurodegenerative disease models .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and cellular assays?

  • Solubility adjustments : Use DMSO or cyclodextrin-based carriers to improve bioavailability for cellular assays .
  • Metabolic stability testing : LC-MS/MS to monitor compound degradation by cytochrome P450 enzymes, which may explain reduced activity in cell-based models .
  • Off-target profiling : Screen against related enzymes (e.g., MAO-A, adenosine A₂B receptor) to rule out cross-reactivity .

Advanced: How do reaction conditions impact yield in large-scale synthesis?

  • Catalyst loading : Reducing Pd(Ph₃P)₄ from 5 mol% to 2 mol% in Sonogashira coupling maintains >70% yield while lowering costs .
  • Microwave irradiation : Shortens reaction time from 16 hours to 30 minutes for similar derivatives, achieving 85% yield .
  • Workup optimization : Ethanol/water recrystallization improves purity (>96%) compared to column chromatography .

Advanced: What computational methods predict binding modes with adenosine receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Glue used with receptor structures (PDB: 5N2S for A₂A) to model interactions of the 3-(2-oxo-2-phenylethyl) side chain .
  • MD simulations : GROMACS simulations (100 ns) assess stability of hydrogen bonds between the dione moiety and Thr88/Asn181 residues .

Basic: What purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol/water (1:1) or methanol/water (3:1) systems yield high-purity crystals (>95%) .
  • Column chromatography : Silica gel with EtOAc/hexane gradients (1:3 to 1:6) separates regioisomers in analogs .

Advanced: How do structural analogs address conflicting data in dual-target (MAO-B/adenosine receptor) potency?

  • Selective N-alkylation : Methyl groups at N-1 and N-3 reduce adenosine receptor affinity while retaining MAO-B inhibition (e.g., IC₅₀ = 12 nM for MAO-B vs. >1 µM for A₂A) .
  • Phenyl substituents : Electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl moiety enhance MAO-B selectivity by 10-fold .

Advanced: What analytical challenges arise in quantifying metabolic byproducts?

  • HPLC-DAD/HRMS : Detects oxidative metabolites (e.g., hydroxylation at the 7,8-dihydro position) with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • Isotopic labeling : ¹⁴C-labeled analogs track metabolic pathways in hepatocyte assays .

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